![molecular formula C15H13N3O3S B2734959 Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 123542-47-2](/img/structure/B2734959.png)

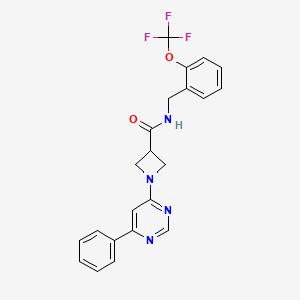

Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

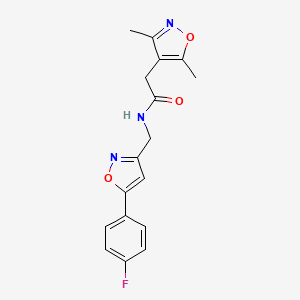

Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, also known as EAPC, is a novel small molecule that has been studied extensively for its potential applications in scientific research. EAPC is a synthetic derivative of thienopyridine, a type of heterocyclic compound that is composed of a thiophene ring and a pyridine ring. EAPC has been found to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. Furthermore, EAPC has been used in laboratory experiments to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate has been used as a starting material in the synthesis of various heterocycles. It has been converted into ethyl 3,4-diphenyl-5-(1-pyrrolyl)-thieno[2,3-c]pyridazine-6-carboxylate and other related fused heterocycles, demonstrating its versatility in organic synthesis (Radwan, Abbady, & El-Kashef, 1994).

Allosteric Modulation of Receptors

A pharmacophore-based screen identified compounds including ethyl 5-amino-3-(4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4- d]pyridazine-1-carboxylate as new allosteric modulators of the adenosine A1 receptor (A1AR). These compounds allosterically stabilized agonist-receptor-G protein ternary complexes, providing insights into receptor modulation (Ferguson et al., 2008).

Antimicrobial Applications

Research on ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a related compound, has led to the synthesis of new pyrimidine derivatives with potential antimicrobial applications. This demonstrates the pharmaceutical potential of such compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Enzymatic Activity Enhancement

Certain derivatives of ethyl 5-amino-3-4-dihydro-4-oxo-3-aryl-thieno[3,4- d]pyridazine-1-carboxylate have shown significant effects on increasing the reactivity of enzymes like cellobiase. This highlights the compound's relevance in enzymology and biochemistry (Abd & Awas, 2008).

In Vitro Pharmacological Screening

Ethyl 5-amino-3-4-dihydro-4-oxo-3-aryl-thieno[3,4- d]pyridazine-1-carboxylate derivatives have been synthesized and screened for pharmacological properties such as antimicrobial and antioxidant activities. This indicates the compound's potential in drug discovery and medicinal chemistry (Dey et al., 2022).

properties

IUPAC Name |

ethyl 5-amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-2-21-15(20)12-10-8-22-13(16)11(10)14(19)18(17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVGVGCIJRBRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2734884.png)

![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2734888.png)

![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)

![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)